molecular formula C14H11O3- B12277523 3-(6-Methoxynaphthalen-2-yl)acrylic acid

3-(6-Methoxynaphthalen-2-yl)acrylic acid

Cat. No.: B12277523
M. Wt: 227.23 g/mol
InChI Key: XWGUEUJOVZAMMF-XVNBXDOJSA-M
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Description

3-(6-Methoxynaphthalen-2-yl)acrylic acid is an organic compound with the molecular formula C14H12O3 and a molecular weight of 228.24 g/mol It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group at the 6-position and an acrylic acid moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methoxynaphthalen-2-yl)acrylic acid typically involves the reaction of 6-methoxy-2-naphthaldehyde with malonic acid in the presence of a base, such as pyridine, followed by decarboxylation . The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or acetic acid, for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methoxynaphthalen-2-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alkane or alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Products may include 3-(6-methoxynaphthalen-2-yl)propanoic acid or 3-(6-methoxynaphthalen-2-yl)acetone.

    Reduction: Products may include 3-(6-methoxynaphthalen-2-yl)propanoic acid or 3-(6-methoxynaphthalen-2-yl)propanol.

    Substitution: Products may include 3-(6-bromo-2-naphthyl)acrylic acid or 3-(6-nitro-2-naphthyl)acrylic acid.

Scientific Research Applications

3-(6-Methoxynaphthalen-2-yl)acrylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving aromatic compounds.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(6-Methoxynaphthalen-2-yl)acrylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes involved in inflammatory pathways, similar to other NSAIDs. The methoxy group and acrylic acid moiety can interact with molecular targets, such as cyclooxygenase (COX) enzymes, to exert anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Naproxen: A well-known NSAID with a similar naphthalene structure but with a propionic acid moiety instead of an acrylic acid moiety.

    Ibuprofen: Another NSAID with a similar mechanism of action but a different chemical structure.

    Ketoprofen: An NSAID with a similar naphthalene structure but different substituents.

Uniqueness

3-(6-Methoxynaphthalen-2-yl)acrylic acid is unique due to its specific combination of a methoxy group and an acrylic acid moiety on the naphthalene ring. This structure provides distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C14H11O3-

Molecular Weight

227.23 g/mol

IUPAC Name

(E)-3-(6-methoxynaphthalen-2-yl)prop-2-enoate

InChI

InChI=1S/C14H12O3/c1-17-13-6-5-11-8-10(3-7-14(15)16)2-4-12(11)9-13/h2-9H,1H3,(H,15,16)/p-1/b7-3+

InChI Key

XWGUEUJOVZAMMF-XVNBXDOJSA-M

Isomeric SMILES

COC1=CC2=C(C=C1)C=C(C=C2)/C=C/C(=O)[O-]

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C=CC(=O)[O-]

Origin of Product

United States

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